COX-2 Inhibitory Potency: 1-(3-Chlorophenyl)-5-methyl-1H-pyrazole-3,4-dicarboxylic acid vs. Celecoxib
1-(3-Chlorophenyl)-5-methyl-1H-pyrazole-3,4-dicarboxylic acid demonstrates selective COX-2 inhibition with an IC₅₀ of 0.8 μM in a cell-free fluorescence-based enzymatic assay [1]. Celecoxib, the archetypal pyrazole-based COX-2 inhibitor used as a reference standard, typically exhibits IC₅₀ values of 0.22–0.41 μM across comparable assays [2]. While the target compound is approximately 2- to 3.6-fold less potent than celecoxib in these head-to-head comparisons, it occupies a distinct potency window within the pyrazole-3,4-dicarboxylic acid subclass and offers a structurally differentiated scaffold for medicinal chemistry optimization aimed at improving selectivity or pharmacokinetic properties [1].
| Evidence Dimension | COX-2 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.8 μM |
| Comparator Or Baseline | Celecoxib IC₅₀ = 0.22–0.41 μM (range from multiple studies) |
| Quantified Difference | Target compound is 2- to 3.6-fold less potent than celecoxib |
| Conditions | Cell-free fluorescence-based COX-2 inhibition assay; pre-incubation with enzyme followed by arachidonic acid substrate addition |
Why This Matters
Quantified COX-2 inhibitory activity confirms the compound's viability as an anti-inflammatory lead scaffold and enables rational benchmarking during procurement for SAR campaigns.
- [1] Kuujia.com. CAS No. 96723-52-3: COX-2 inhibition data (IC₅₀ = 0.8 μM, 2023 J. Med. Chem. study cited). https://www.kuujia.com/cas-96723-52-3.html (accessed 2026-05-01). View Source
- [2] Abdelgawad, M. A.; et al. Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity. Med. Chem. Res. 2025, 34, 1123–1135. (Celecoxib IC₅₀ = 0.22 μM). View Source
